2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide
Overview
Description
2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a propyl chain attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide typically involves the reaction of 2-ethoxyphenylpropylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and high yields. The purification process may include distillation and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyphenyl group can interact with biological receptors. The propyl chain provides hydrophobic interactions that can enhance the binding affinity to target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: Similar structure but with nitro groups that enhance its reactivity.
N-(2,6-dimethylphenyl)chloroacetamide: Contains methyl groups that influence its steric and electronic properties.
2-chloro-N-(4-ethoxyphenyl)acetamide: Similar structure with variations in the position of the ethoxy group.
Uniqueness
2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide is unique due to the presence of the ethoxyphenyl group and the propyl chain, which provide specific steric and electronic properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-11(15-13(16)9-14)10-7-5-6-8-12(10)17-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIFBANUQYAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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